Cas no 929626-24-4 (Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate)
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate Chemical and Physical Properties
Names and Identifiers
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- EN300-27746941
- potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide
- Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate
- 929626-24-4
-
- Inchi: 1S/C9H9BF3O2.K/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1
- InChI Key: PWLODVBCNJCJLS-UHFFFAOYSA-N
- SMILES: [K+].F[B-](C1C=C(C(=O)OC)C=C(C)C=1)(F)F
Computed Properties
- Exact Mass: 256.0284757g/mol
- Monoisotopic Mass: 256.0284757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27746941-0.05g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 0.05g |
$359.0 | 2025-03-19 | |
| Enamine | EN300-27746941-0.1g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
| Enamine | EN300-27746941-0.25g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 0.25g |
$393.0 | 2025-03-19 | |
| Enamine | EN300-27746941-0.5g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 0.5g |
$410.0 | 2025-03-19 | |
| Enamine | EN300-27746941-1.0g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 1.0g |
$428.0 | 2025-03-19 | |
| Enamine | EN300-27746941-2.5g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 2.5g |
$838.0 | 2025-03-19 | |
| Enamine | EN300-27746941-5.0g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 5.0g |
$1240.0 | 2025-03-19 | |
| Enamine | EN300-27746941-10.0g |
potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide |
929626-24-4 | 95.0% | 10.0g |
$1839.0 | 2025-03-19 |
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate (CAS No. 929626-24-4)
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate, also known by its CAS registry number CAS No. 929626-24-4, is a highly specialized organoboron compound with significant applications in modern organic synthesis and materials science. This compound has garnered attention in recent years due to its unique electronic properties and versatile reactivity, making it a valuable tool in the development of advanced materials and pharmaceuticals.
The structure of Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate consists of a boron atom coordinated with three fluorine atoms and a substituted phenyl group. The phenyl ring is further substituted with a methoxycarbonyl group at the 3-position and a methyl group at the 5-position, which introduces steric and electronic effects that influence the compound's reactivity. The potassium ion serves as the counterion, stabilizing the overall charge of the molecule.
Recent studies have highlighted the role of Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, where it acts as a highly efficient boronic acid surrogate. This application is critical in the synthesis of biaryl compounds, which are widely used in drug discovery and materials science. The compound's ability to undergo controlled oxidative addition and transmetallation steps has been extensively explored, with researchers focusing on optimizing reaction conditions to enhance yield and selectivity.
In addition to its role in cross-coupling reactions, Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate has been utilized in the synthesis of functional polymers and organic light-emitting diodes (OLEDs). Its unique electronic properties make it an ideal candidate for applications requiring high thermal stability and luminescent efficiency. Recent advancements in this area have demonstrated its potential as a dopant material in OLEDs, contributing to improved device performance and longevity.
The synthesis of Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate involves a multi-step process that typically begins with the bromination of a substituted benzene ring followed by nucleophilic substitution with a boronic acid derivative. The reaction conditions are carefully controlled to ensure high purity and stability of the final product. Researchers have explored various synthetic pathways to improve scalability and reduce costs, making this compound more accessible for industrial applications.
From an environmental standpoint, Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, suggesting its potential for use in eco-friendly chemical processes. However, further research is needed to fully understand its long-term environmental impact and develop sustainable disposal methods.
In conclusion, Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate (CAS No. 929626-24-4) stands as a testament to the advancements in organoboron chemistry. Its versatility across multiple application domains underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new potential uses and optimize existing processes, this compound is poised to play an even greater role in shaping future innovations across various industries.
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